molecular formula C22H25ClN6O2 B6531605 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-64-0

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531605
CAS No.: 1020502-64-0
M. Wt: 440.9 g/mol
InChI Key: DBRVIAUGUMHTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is 440.1727518 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-14-15(2)26-29(16(14)3)21-8-7-20(24-25-21)27-9-11-28(12-10-27)22(30)18-13-17(23)5-6-19(18)31-4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRVIAUGUMHTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClN6O2
  • Molecular Weight : 398.8 g/mol
  • SMILES Notation : COc1ccc(Cl)cc1C(=O)N1CCN(c2ccc(-n3cccn3)nn2)CC1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The piperazine and pyrazole moieties are known to influence receptor binding and enzyme inhibition:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases associated with cancer progression, such as BRAF(V600E) and Aurora-A kinase .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of nitric oxide production and cytokine release .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance:

  • A study evaluated similar pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing cytotoxic effects that were enhanced when combined with standard chemotherapy agents like doxorubicin .

Antibacterial and Antifungal Properties

The compound's structural components have been associated with antibacterial and antifungal activities:

  • Pyrazole derivatives have been reported to exhibit moderate to excellent activity against various pathogenic fungi in vitro, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential has been highlighted in several studies:

  • Compounds with similar structures have demonstrated the ability to reduce inflammation markers in cell cultures, indicating a possible application in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antitumor Evaluation Tested against MCF-7 and MDA-MB-231 cell lines; showed significant cytotoxicity.
Antibacterial Activity Exhibited moderate activity against Gram-positive and Gram-negative bacteria.
Inflammatory Response Reduced nitric oxide production in LPS-stimulated macrophages, indicating anti-inflammatory potential.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution, coupling of the pyridazine core with substituted piperazine, and functionalization of the pyrazole moiety. Key steps:

Piperazine coupling : Use NaH or K₂CO₃ in DMF at 60–80°C to facilitate nucleophilic substitution .

Pyridazine functionalization : Optimize solvent (e.g., dichloromethane) and catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Yield optimization: Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride for piperazine acylation) and monitor reaction progress via TLC .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzoyl proton signals at δ 3.8–4.1 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 524.18) .
  • X-ray crystallography : Resolve 3D conformation of the pyridazine-piperazine core (if single crystals form) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:
  • Kinase inhibition assays : Test against CDK2 or EGFR kinases due to pyridazine’s ATP-binding mimicry .
  • Receptor binding studies : Use radioligand displacement assays (e.g., serotonin receptors 5-HT₁A/₂A) given piperazine’s role in CNS targeting .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in pharmacological data between this compound and its analogs?

  • Methodological Answer : Example: If analog A shows antitumor activity but this compound lacks efficacy:

Structural comparison : Identify substituent differences (e.g., 3,4,5-trimethylpyrazole vs. 3-methylpyrazole) using molecular docking to assess steric hindrance at binding sites .

Metabolic stability : Compare half-lives in microsomal assays; trimethyl groups may reduce CYP450-mediated degradation .

Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. What computational strategies predict regioselectivity in heterocyclic substitutions during synthesis?

  • Methodological Answer :
  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on pyridazine (e.g., C-3 vs. C-6 positions) .
  • Molecular dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stability for Suzuki couplings .
  • Machine learning : Train models on existing pyridazine reaction databases to predict optimal catalysts (e.g., Pd vs. Cu) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies :

Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; analyze via HPLC for degradation products (e.g., cleavage of methoxybenzoyl group) .

Thermal stress : Heat to 80°C for 48 hours; monitor for pyrazole ring decomposition using FT-IR .

  • Light exposure : Test photostability under UV (254 nm) and visible light; quantify isomerization using chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.